molecular formula C13H17N3O2S2 B6435573 N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2548989-25-7

N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Cat. No.: B6435573
CAS No.: 2548989-25-7
M. Wt: 311.4 g/mol
InChI Key: DOGPHWZSJOMJQA-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms in their structure, which contribute to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide typically involves the reaction of 1,3-benzothiazol-2-ylamine with pyrrolidin-3-ylmethanesulfonamide under specific conditions. The reaction can be carried out using reagents such as dimethylformamide (DMF) as a solvent and a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as an antibacterial or antifungal agent. Research has shown that benzothiazole derivatives exhibit significant biological activity against various pathogens.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could be developed into a drug for treating infections or other diseases due to its antimicrobial activity.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition of biological processes associated with infections or diseases. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-1-naphthamide

  • N-[1-(1,3-benzothiazol-2-yl)-2-(1H-indol-3-yl)ethyl]benzamide

Uniqueness: N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide stands out due to its specific structural features and potential applications. While similar compounds may share some structural similarities, the presence of the pyrrolidin-3-yl group and the methanesulfonamide moiety contribute to its unique properties and biological activities.

Properties

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-15(20(2,17)18)10-7-8-16(9-10)13-14-11-5-3-4-6-12(11)19-13/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGPHWZSJOMJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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